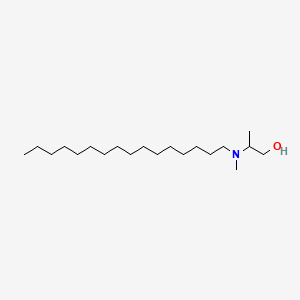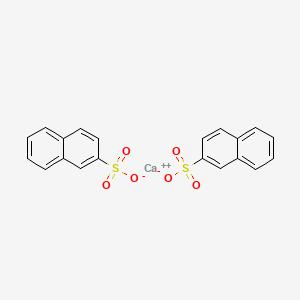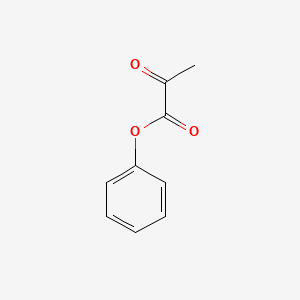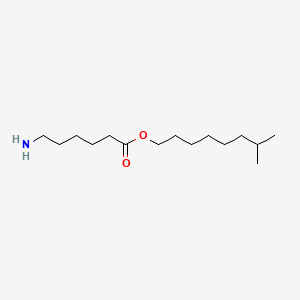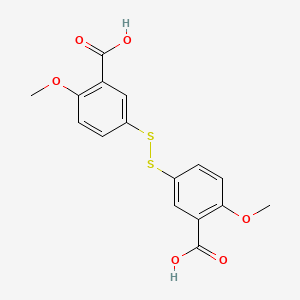
3,3'-Dithiobis(6-methoxybenzoic) acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Dithiobis(6-methoxybenzoic) acid is a chemical compound with the molecular formula C16H14O6S2 and a molecular weight of 366.41 g/mol It is characterized by the presence of two methoxybenzoic acid moieties linked by a disulfide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dithiobis(6-methoxybenzoic) acid typically involves the reaction of 3-methoxybenzoic acid derivatives with sulfur-containing reagents. One common method includes the oxidation of 3-methoxythiophenol in the presence of an oxidizing agent such as hydrogen peroxide or iodine . The reaction conditions often require a controlled temperature and pH to ensure the formation of the disulfide bond without over-oxidation.
Industrial Production Methods
Industrial production of 3,3’-Dithiobis(6-methoxybenzoic) acid may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Dithiobis(6-methoxybenzoic) acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3’-Dithiobis(6-methoxybenzoic) acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3’-Dithiobis(6-methoxybenzoic) acid involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial in biological systems, where disulfide bonds play a role in protein folding and stability .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxybenzoic acid: A simpler analog with a single methoxybenzoic acid moiety.
3,3’-Dithiobis(benzoic) acid: Lacks the methoxy groups, resulting in different chemical properties.
6,6’-Dimethoxy-3,3’-disulfanediyl-di-benzoic acid: Another disulfide-linked compound with methoxy groups at different positions.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions in various scientific contexts .
Propiedades
Número CAS |
71993-03-8 |
|---|---|
Fórmula molecular |
C16H14O6S2 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
5-[(3-carboxy-4-methoxyphenyl)disulfanyl]-2-methoxybenzoic acid |
InChI |
InChI=1S/C16H14O6S2/c1-21-13-5-3-9(7-11(13)15(17)18)23-24-10-4-6-14(22-2)12(8-10)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20) |
Clave InChI |
VETLTXHFIRMUFL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)SSC2=CC(=C(C=C2)OC)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


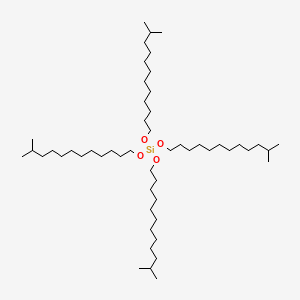
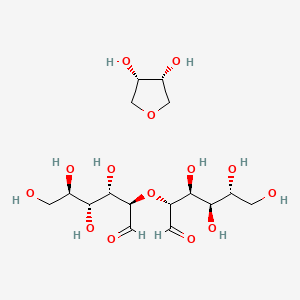
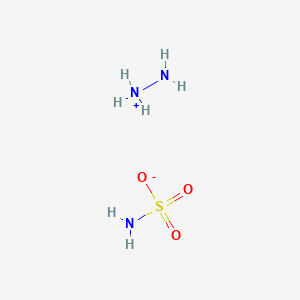
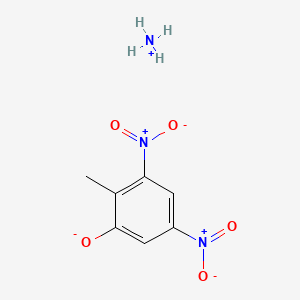
![2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid](/img/structure/B12660019.png)

